Cas no 1159812-52-8 (3-amino-3-(4-fluorophenyl)propanamide hydrochloride)

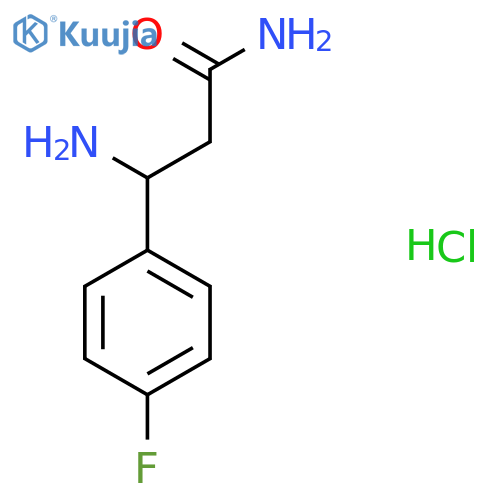

1159812-52-8 structure

商品名:3-amino-3-(4-fluorophenyl)propanamide hydrochloride

CAS番号:1159812-52-8

MF:C9H12ClFN2O

メガワット:218.655784606934

MDL:MFCD10001401

CID:2662174

PubChem ID:53414715

3-amino-3-(4-fluorophenyl)propanamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-AMINO-3-(4-FLUOROPHENYL)PROPANAMIDE HYDROCHLORIDE

- 3-Amino-3-(4-fluorophenyl)propanamide;hydrochloride

- 3-amino-3-(4-fluorophenyl)propanamide hydrochloride

-

- MDL: MFCD10001401

- インチ: 1S/C9H11FN2O.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H

- InChIKey: QFXJXFROLYQCQI-UHFFFAOYSA-N

- ほほえんだ: Cl.FC1C=CC(=CC=1)C(CC(N)=O)N

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 179

- トポロジー分子極性表面積: 69.1

3-amino-3-(4-fluorophenyl)propanamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-295863-0.25g |

3-amino-3-(4-fluorophenyl)propanamide hydrochloride |

1159812-52-8 | 95.0% | 0.25g |

$564.0 | 2025-03-19 | |

| Enamine | EN300-295863-0.05g |

3-amino-3-(4-fluorophenyl)propanamide hydrochloride |

1159812-52-8 | 95.0% | 0.05g |

$515.0 | 2025-03-19 | |

| Enamine | EN300-295863-2.5g |

3-amino-3-(4-fluorophenyl)propanamide hydrochloride |

1159812-52-8 | 95.0% | 2.5g |

$1202.0 | 2025-03-19 | |

| Enamine | EN300-295863-5.0g |

3-amino-3-(4-fluorophenyl)propanamide hydrochloride |

1159812-52-8 | 95.0% | 5.0g |

$1779.0 | 2025-03-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01052259-1g |

3-Amino-3-(4-fluorophenyl)propanamide hydrochloride |

1159812-52-8 | 95% | 1g |

¥4795.0 | 2023-02-28 | |

| Enamine | EN300-295863-1g |

3-amino-3-(4-fluorophenyl)propanamide hydrochloride |

1159812-52-8 | 1g |

$1142.0 | 2023-09-06 | ||

| Enamine | EN300-295863-1.0g |

3-amino-3-(4-fluorophenyl)propanamide hydrochloride |

1159812-52-8 | 95.0% | 1.0g |

$614.0 | 2025-03-19 | |

| Ambeed | A1088102-1g |

3-Amino-3-(4-fluorophenyl)propanamide hydrochloride |

1159812-52-8 | 95% | 1g |

$698.0 | 2024-04-26 | |

| Enamine | EN300-295863-0.1g |

3-amino-3-(4-fluorophenyl)propanamide hydrochloride |

1159812-52-8 | 95.0% | 0.1g |

$540.0 | 2025-03-19 | |

| Enamine | EN300-295863-0.5g |

3-amino-3-(4-fluorophenyl)propanamide hydrochloride |

1159812-52-8 | 95.0% | 0.5g |

$589.0 | 2025-03-19 |

3-amino-3-(4-fluorophenyl)propanamide hydrochloride 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Ping Tong Food Funct., 2020,11, 628-639

-

4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

1159812-52-8 (3-amino-3-(4-fluorophenyl)propanamide hydrochloride) 関連製品

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1159812-52-8)3-amino-3-(4-fluorophenyl)propanamide hydrochloride

清らかである:99%

はかる:1g

価格 ($):628.0